3-Amino-3,5-dimethylhexanoic acid hydrochloride
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Overview
Description
3-Amino-3,5-dimethylhexanoic acid hydrochloride: is a chemical compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3,5-dimethylhexanoic acid hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the alkylation of a suitable amine with a halogenated precursor, followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3,5-dimethylhexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated compounds or other electrophiles under basic conditions.
Major Products:
Oxidation: Formation of oxides or nitro compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
3-Amino-3,5-dimethylhexanoic acid hydrochloride has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Amino-3,5-dimethylhexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups play crucial roles in its reactivity and interactions with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular functions.
Comparison with Similar Compounds
- 3-Amino-3-methylhexanoic acid hydrochloride
- 3-Amino-3,5-dimethylpentanoic acid hydrochloride
- 3-Amino-3,5-dimethylheptanoic acid hydrochloride
Comparison: 3-Amino-3,5-dimethylhexanoic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research applications.
Properties
IUPAC Name |
3-amino-3,5-dimethylhexanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)4-8(3,9)5-7(10)11;/h6H,4-5,9H2,1-3H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAVYOARJDKONF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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